molecular formula C12H19N3 B2796218 [2-(1-Azepanyl)-3-pyridinyl]methanamine CAS No. 954575-54-3

[2-(1-Azepanyl)-3-pyridinyl]methanamine

Cat. No.: B2796218
CAS No.: 954575-54-3
M. Wt: 205.305
InChI Key: BEKHBALUOFFUTD-UHFFFAOYSA-N
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Description

Contextualization within Amine-Containing Heterocyclic Systems

Heterocyclic amines are a broad and vital class of organic compounds that contain at least one heterocyclic ring with atoms of at least two different elements, and an amine group. wikipedia.org These structures are fundamental to the chemistry of life, forming the basis of many vitamins, alkaloids, and the nucleobases of DNA. wikipedia.org In medicinal chemistry, the incorporation of heterocyclic amine motifs is a widely used strategy to enhance the pharmacological properties of drug candidates. nih.gov

Nitrogen-containing heterocycles are particularly significant, with over 59% of small-molecule drugs approved by the U.S. FDA containing such a moiety. openmedicinalchemistryjournal.com The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition and binding to biological targets. nih.govenamine.net The structure of [2-(1-Azepanyl)-3-pyridinyl]methanamine, with its pyridine (B92270) and azepane rings, firmly places it within this important class of compounds.

Significance of Pyridine and Azepane Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridine ring and the azepane ring are both considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to a variety of biological targets.

Pyridine Scaffold:

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govresearchgate.netrsc.org Its presence is noted in over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of drug candidates. researchgate.net Pyridine and its derivatives are integral to a wide array of therapeutic agents, including antivirals, anticancer agents, and antibacterials. researchgate.netnih.gov

Examples of Commercially Available Drugs Containing a Pyridine Scaffold
Nifedipine
Amlodipine
Nilvadipine
Atazanavir
Imatinib Mesylate

This table includes examples of drugs where the pyridine scaffold is a key structural feature. rsc.orgnih.gov

Azepane Scaffold:

Azepane, a saturated seven-membered nitrogen-containing heterocycle, is another important structural motif in drug discovery. researchgate.netbohrium.com Its flexible, non-planar structure allows it to adopt various conformations, which can be crucial for optimizing interactions with biological targets. lifechemicals.com The azepane ring is found in a number of approved drugs and experimental compounds with diverse biological activities, including antidiabetic and anticancer properties. bohrium.comlifechemicals.com

Examples of Commercially Available Drugs Containing an Azepane Scaffold
Tolazamide
Azelastine
Bazedoxifene
Glisoxepide
Setastine

This table provides examples of marketed drugs that feature the azepane ring system. lifechemicals.comwikipedia.org

The combination of the rigid, aromatic pyridine scaffold with the flexible, saturated azepane ring in this compound creates a molecule with a distinct three-dimensional shape and chemical properties that could be of interest for exploring new biological activities.

Overview of Research Trajectories for Similar Chemical Architectures

Given the established importance of pyridine and azepane scaffolds, research into molecules that combine these and similar heterocyclic systems is a vibrant area of chemical science. The general research trajectories for analogous structures often focus on several key areas:

Exploration of Structure-Activity Relationships (SAR): A primary goal is to synthesize a library of related compounds by modifying the substituents on the pyridine ring, altering the size of the saturated amine ring (e.g., replacing azepane with piperidine (B6355638) or pyrrolidine), and varying the nature of the linker between the two rings. These new analogs are then tested for their biological activity to understand how structural changes affect their potency and selectivity.

Development of Novel Synthetic Methodologies: The efficient synthesis of complex heterocyclic systems is a constant focus of organic synthesis research. nih.gov The development of new catalytic methods and multi-component reactions allows for the rapid and diverse construction of molecules like this compound and its derivatives. researchgate.net

Investigation of New Therapeutic Applications: Researchers are continually exploring new therapeutic targets for known and novel heterocyclic compounds. For example, pyridine-based compounds have been investigated as potent antagonists for the TRPV1 receptor, which is a target for pain management. nih.gov Similarly, analogs of pyridinylmethanamine are being explored as inhibitors for targets like CSF1R, which has implications in cancer and neuroinflammatory diseases. mdpi.com

Computational and Molecular Modeling Studies: In conjunction with synthetic and biological studies, computational methods are often employed to predict the binding modes of these molecules with their biological targets. This can provide valuable insights for the rational design of more potent and selective analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(azepan-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-10-11-6-5-7-14-12(11)15-8-3-1-2-4-9-15/h5-7H,1-4,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHBALUOFFUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data has been found for this compound.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Specific chemical shifts, coupling constants, and multiplicities for the protons of "[2-(1-Azepanyl)-3-pyridinyl]methanamine" are not available in the scientific literature.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectral data, including chemical shifts for the carbon atoms of the pyridine (B92270) ring, the aminomethyl group, and the azepanyl ring, are not documented.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

There are no published studies utilizing 2D NMR techniques to confirm the structural assignments of "this compound".

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR absorption frequencies corresponding to the functional groups (such as N-H stretching of the amine, C-N stretching of the azepanyl and pyridine rings, and aromatic C-H stretching) of this compound have not been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated from the chemical formula (C₁₂H₁₉N₃), no experimental mass spectrometry data, including the molecular ion peak or fragmentation patterns, could be found to confirm this or to elucidate its fragmentation pathways.

Advanced X-ray Crystallography for Solid-State Structure Determination (if available)

There is no evidence of a crystal structure for "this compound" having been determined through X-ray crystallography. Therefore, information on its solid-state conformation, bond lengths, and bond angles is unavailable.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and reactivity indices.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For [2-(1-Azepanyl)-3-pyridinyl]methanamine, a typical DFT study would be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate key electronic properties. niscpr.res.innih.gov

These calculations yield important parameters that describe the molecule's reactivity and stability. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarizable and more reactive. researchgate.net

Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the methanamine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine group would be areas of positive potential (electrophilic).

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data representative of what a DFT study on this compound would yield, based on typical values for similar pyridine derivatives.

Property Value Unit Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -0.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.4 eV Correlates with chemical stability and reactivity
Dipole Moment 2.5 Debye Measures overall molecular polarity
Ionization Potential 6.2 eV Energy required to remove an electron

| Electron Affinity | 0.8 | eV | Energy released upon gaining an electron |

The flexibility of the azepanyl ring and the rotatable bonds connecting it to the pyridinylmethanamine core mean that this compound can adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different conformers and their relative energies.

By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states. researchgate.net This "energy landscape" reveals the most probable shapes the molecule will adopt and the energy barriers required to transition between them. acs.org The flexibility of pyridine-containing ligands plays a critical role in how they bind to target molecules and assemble into larger structures. rsc.orgjlu.edu.cnnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

An MD simulation of this compound would typically be conducted in a simulated box of solvent, such as water, to mimic physiological conditions. The system's trajectory—the positions, velocities, and energies of all atoms over time—is calculated in femtosecond steps for a duration of nanoseconds or even microseconds. nih.gov Analysis of this trajectory can reveal:

Conformational Flexibility: How the molecule explores different shapes and which conformations are most stable in a solvent environment.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules. The orientation of pyridine derivatives at an oil/water interface, for example, can be studied to understand their partitioning behavior. researchgate.net

Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can quantify the stability of the molecule's structure and the flexibility of specific regions.

Force fields like OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field) are commonly used to define the potential energy of the system during these simulations. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. niscpr.res.in

For this compound, docking simulations could be used to predict how it might bind to the active site of a target protein. The process involves two main steps:

Pose Generation: The docking algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. hilarispublisher.com

The scoring function in a docking program provides an estimate of the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). hilarispublisher.com More negative binding energies suggest stronger interactions. These scores are calculated based on terms that approximate intermolecular forces like hydrogen bonding, electrostatic interactions, van der Waals forces, and desolvation penalties. acs.org

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories of the ligand-receptor complex to refine these binding affinity predictions. nih.gov Machine learning and deep learning models are also increasingly used to develop more accurate scoring functions by training on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govarxiv.org

Beyond predicting a binding score, docking simulations reveal the specific interactions that stabilize the ligand in the receptor's active site. Analysis of the top-ranked docking pose can identify "binding hotspots"—key amino acid residues in the protein that form critical contacts with the ligand.

For this compound, potential key interactions could include:

Hydrogen Bonds: Between the amine (-NH2) group and polar residues like aspartate, glutamate (B1630785), or serine.

Pi-Pi Stacking: Between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involving the nonpolar azepanyl ring and hydrophobic pockets within the binding site.

Identifying these hotspots is vital for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table presents a hypothetical docking result for this compound to demonstrate the type of data generated.

Parameter Value/Description
Target Protein Example Kinase (PDB ID: XXXX)
Binding Energy (Score) -8.5 kcal/mol
Predicted Inhibition Constant (Ki) 1.5 µM
Key Interacting Residues LYS 72, GLU 91, LEU 135, PHE 145

| Types of Interactions | Hydrogen Bond: Amine group with GLU 91Pi-Pi Stacking: Pyridine ring with PHE 145Hydrophobic: Azepanyl ring with LEU 135 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. No specific QSAR models for this compound were found in the reviewed literature. The following sections outline the general principles that would be applied in such a study.

Descriptor Selection and Calculation

In a typical QSAR study, the first step involves calculating a variety of molecular descriptors that numerically represent the chemical structure of the molecules. These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are 2D descriptors that characterize the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these can include dipole moment, frontier orbital energies (HOMO and LUMO), and atomic charges.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and polarizability.

For this compound, a hypothetical selection of descriptors for a QSAR study is presented in the table below.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Analogs

Descriptor ClassDescriptor ExampleCalculated Value (Hypothetical)
ConstitutionalMolecular Weight205.30 g/mol
ConstitutionalNumber of Rings2
TopologicalWiener Index845
GeometricalMolecular Surface Area250 Ų
Quantum-ChemicalDipole Moment2.5 D
PhysicochemicalLogP2.8

Model Development and Validation for Biological Activity Prediction

Once descriptors are calculated for a series of analogs of this compound with known biological activities, a mathematical model can be developed. This is typically achieved using statistical methods such as:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the biological activity.

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is multicollinearity.

Machine Learning Methods: Algorithms like Support Vector Machines (SVM) or Random Forest can be used to build more complex, non-linear models.

The predictive power of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's robustness.

External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development is evaluated.

Without experimental data on the biological activity of a series of compounds related to this compound, the development and validation of a QSAR model remains a theoretical exercise.

Fragment-Based Computational Approaches for Lead Generation

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds by screening small chemical fragments. No specific fragment-based design studies involving this compound have been reported. However, one can conceptualize how such an approach might be applied.

The structure of this compound can be deconstructed into several key fragments:

Pyridine ring: A common scaffold in medicinal chemistry.

Azepane ring: A seven-membered saturated heterocyclic ring.

Methanamine linker: A flexible bridge connecting the two ring systems.

In a fragment-based approach, these or similar small fragments would be screened for their ability to bind to a biological target. Once a "hit" is identified, computational methods can be used to guide the "growing" or "linking" of these fragments to generate a more potent lead compound. For example, if a pyridine-containing fragment was found to bind to a target protein, computational docking could be used to explore how adding the azepane-methanamine moiety could improve binding affinity and selectivity.

Table 2: Potential Fragments of this compound for a Hypothetical FBDD Study

FragmentChemical StructurePotential Role
3-AminomethylpyridineC₆H₈N₂Core scaffold, potential hydrogen bonding interactions.
AzepaneC₆H₁₃NCan explore hydrophobic pockets and provide conformational flexibility.

This table illustrates how the parent molecule could be broken down into starting points for a fragment-based lead generation campaign.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antitubercular)

The pyridine moiety is a well-established pharmacophore in numerous antimicrobial agents. Derivatives of pyridine-methanamine have been the subject of extensive research to develop new treatments for bacterial infections, including those caused by drug-resistant pathogens. nih.gov The emergence of multidrug-resistant Mycobacterium tuberculosis has made the discovery of new antitubercular agents a critical priority. nih.gov Various studies have synthesized and evaluated series of pyridine-containing compounds, demonstrating a range of antibacterial and antifungal activities. nih.gov For instance, certain isonicotinic acid hydrazide derivatives have shown high activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov These investigations underscore the versatility of the pyridine scaffold in designing novel antimicrobial drugs.

Laboratory-based, or in vitro, studies are crucial for determining the direct antimicrobial effect of a compound. Pyridine-2-methylamine derivatives, which are structurally analogous to this compound, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One study highlighted a lead compound, designated as compound 62, which showed high activity against the Mtb H37Rv strain and clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov The activity of a compound is often measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible bacterial growth.

Table 1: In Vitro Antitubercular Activity of a Lead Pyridine-2-Methylamine Derivative
CompoundTarget OrganismMIC (μg/mL)
Compound 62M. tuberculosis H37Rv0.016
Compound 62MDR/XDR-TB Strains0.0039–0.0625

Other related structures, such as 2-pyridinecarboxamidrazone derivatives, have also been evaluated for their inhibitory activity against non-tuberculous mycobacteria, like Mycobacterium avium. nih.gov Certain chlorinated derivatives in this class were found to inhibit 94% of the tested strains at an MIC of 32 mg/L, suggesting that these pyridine compounds merit further investigation as antimycobacterial agents. nih.gov

Understanding how a drug works at the molecular level is key to its development and optimization. For the potent pyridine-2-methylamine antitubercular compounds, research strongly suggests that their mechanism of action involves the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential inner membrane protein that plays a critical role in transporting mycolic acids, which are vital components for the viability of M. tuberculosis. nih.gov By inhibiting MmpL3, these compounds disrupt the formation of the bacterial cell wall, leading to bacterial death. nih.gov Evidence for this proposed target includes the observation that resistant mutants of Mtb, with a specific mutation in the mmpL3 gene, showed resistance to the pyridine-2-methylamine compounds. nih.gov Molecular docking studies further support this, showing that the pyridine-2-methylamine scaffold fits well into the active pocket of the MmpL3 protein. nih.gov

Anticancer Research Perspectives

In addition to their antimicrobial properties, pyridine-based compounds are being actively investigated for their potential as anticancer agents. Cancer is characterized by the uncontrolled growth and spread of abnormal cells, and new therapeutic agents that can selectively target cancer cells are in high demand. mdpi.com Research has focused on designing pyridine derivatives that can interfere with key cellular processes involved in tumor growth and survival.

A primary strategy in cancer therapy is to inhibit the proliferation of cancer cells. Studies on functionalized N-pyridinylmethyl engrafted bisarylmethylidenepyridinones have shown that these compounds can exhibit significant anticancer activity against human liver cancer cells (HepG2). mdpi.com These compounds were found to reduce the viability of cancer cells in a concentration-dependent manner. mdpi.com Mechanistic investigations revealed that the cell death was occurring through apoptosis, a form of programmed cell death. mdpi.com The induction of apoptosis was linked to the generation of oxidative stress and the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com A significant finding was that these compounds required much higher concentrations to affect non-cancerous cells, suggesting a potential for selective cancer cell targeting. mdpi.com

Table 2: Anticancer Activity Profile of a Pyridine Derivative
Compound ClassCell LineObserved EffectProposed Mechanism
N-pyridinylmethyl engrafted bisarylmethylidenepyridinonesHepG2 (Liver Cancer)Decreased cell viabilityInduction of apoptosis via oxidative stress and caspase activation

The development and progression of cancer are often driven by aberrant proteins known as oncoproteins. Disrupting the function or interactions of these proteins is a key therapeutic strategy. While direct studies on this compound modulating specific oncogenic protein interactions are not detailed in the provided literature, the induction of apoptosis by related pyridine compounds implies an interaction with cellular pathways that control cell survival and death. mdpi.com The activation of caspases, for example, is the culmination of a signaling cascade that can be initiated by various upstream events, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins, which are often dysregulated in cancer.

Neurological and Pain Research Applications (based on receptor binding)

The central nervous system (CNS) presents another important area where pyridine derivatives show therapeutic promise. Many neurological and psychiatric disorders, as well as chronic pain conditions, are linked to the dysfunction of specific neurotransmitter receptors. Sigma receptors (σRs), in particular, are considered attractive biological targets for developing treatments for neurological disorders, including neuropathic pain. nih.gov

Research into polyfunctionalized small pyridine molecules has identified compounds with a high binding affinity for sigma receptors. nih.gov For example, a 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivative demonstrated a very high affinity for the σ1 receptor subtype (Kᵢ = 1.45 nM) with significant selectivity over the σ2 subtype. nih.gov The binding affinity, represented by the Kᵢ value, indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. Such high-affinity binding suggests that these compounds could potentially modulate the activity of these receptors and may be developed as agents for treating neuropathic pain. nih.gov

Table 3: Sigma Receptor Binding Affinity of a Pyridine Derivative
Compound ClassReceptor TargetBinding Affinity (Kᵢ)Potential Application
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman σ1 Receptor1.45 nMNeuropathic Pain

An in-depth analysis of the biological activities of the chemical compound this compound, also known as BMS-587101, reveals a primary focus in research on its role as an antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1). This article explores the existing scientific literature concerning its mechanistic biological investigations, focusing on neurotransmitter modulation, analgesia research, and other potential mechanistic pathways.

Future Research Directions and Translational Perspectives Academic Focus

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new chemical entities from a lead scaffold like [2-(1-Azepanyl)-3-pyridinyl]methanamine hinges on systematic structure-activity relationship (SAR) studies. The goal is to rationally modify the molecule to optimize its interaction with a specific biological target, thereby increasing its potency (the amount of drug needed to produce an effect) and selectivity (its ability to act on a specific target over others).

Future design strategies will likely focus on several key areas of the molecule:

Modification of the Azepanyl Ring: The seven-membered azepane ring offers considerable scope for modification. Introducing substituents, altering ring size (e.g., to piperidine (B6355638) or pyrrolidine), or incorporating heteroatoms could significantly influence binding affinity and pharmacokinetic properties. For instance, in related 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS), modifications to similar cyclic amine moieties have been shown to drastically alter potency and selectivity. escholarship.org

Substitution on the Pyridine (B92270) Ring: The pyridine ring is a critical pharmacophoric element. Adding various substituents (e.g., halogens, alkyl, or aryl groups) at positions 4, 5, or 6 can modulate the electronic properties and steric profile of the molecule, leading to improved target engagement. SAR studies on other pyridinylmethylamines have revealed that the nature and position of substituents on the pyridine ring are critically involved in receptor recognition and activation. nih.gov

Alterations to the Methanamine Linker: The length and rigidity of the aminomethyl linker can be adjusted to achieve optimal orientation within a target's binding pocket. Constraining the linker's conformation through cyclization or the introduction of rigid groups could lock the molecule into a more bioactive conformation, enhancing potency.

These systematic modifications, guided by computational modeling and biological testing, are essential for transforming the core scaffold into highly potent and selective clinical candidates.

Modification Strategy Rationale Potential Outcome Relevant Precedent
Introduction of fluorine to the azepanyl ringEnhance metabolic stability and binding affinity through favorable electrostatic interactions.Improved potency and pharmacokinetic profile.Development of difluoropiperidinyl-containing nNOS inhibitors. escholarship.org
Addition of a small alkyl group at the 4-position of the pyridine ringProbe for additional hydrophobic pockets in the target binding site.Increased binding affinity and potency.SAR studies of 6-substituted-2-pyridinylmethylamine derivatives. nih.gov
Replacement of azepane with a morpholine ringImprove aqueous solubility and potentially alter target selectivity.Enhanced "drug-like" properties and novel biological activity.Broad exploration of cyclic amines in nNOS inhibitors. nih.gov

Integration with Advanced Drug Discovery Platforms (e.g., Fragment-Based Drug Discovery)

Modern drug discovery has increasingly moved towards more rational, efficient approaches like fragment-based drug discovery (FBDD). nih.gov FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but efficient binders to a biological target. researchgate.net These initial fragment hits are then optimized and grown into more potent lead compounds. nih.gov

The this compound scaffold is well-suited for integration into FBDD platforms in two primary ways:

Scaffold Deconstruction: The core molecule can be broken down into its constituent fragments, such as 2-(aminomethyl)pyridine and azepane. These individual fragments can be screened against a target of interest. If one of the fragments shows binding, it can serve as a starting point for rebuilding a novel lead compound, potentially reincorporating elements of the original scaffold in an optimized manner.

Fragment Elaboration: A fragment hit identified through an initial screen could be elaborated by adding the this compound scaffold or parts of it. For example, if a simple pyridine-containing fragment binds to a target, medicinal chemists could synthesize analogues that incorporate the azepanyl-methanamine side chain to explore adjacent binding pockets and rapidly increase potency.

FBDD offers a powerful alternative to traditional high-throughput screening, often yielding lead compounds with better physicochemical properties and a more efficient binding profile. nih.govdrugdiscoverychemistry.com By leveraging FBDD, researchers can more effectively explore the chemical space around the this compound core to generate novel and highly optimized drug candidates.

Exploration of Novel Biological Targets for the this compound Scaffold

The structural motifs present in this compound, particularly the 2-aminopyridine core, are found in compounds active against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govresearchgate.netmdpi.com This suggests that the scaffold has the potential to be repurposed or developed for entirely new therapeutic applications.

A key future direction will be the systematic exploration of novel biological targets. This can be achieved through several complementary approaches:

Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the structure of this compound. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for its biological activity. unina.it This model can then be used to perform virtual screening of databases containing the 3D structures of thousands of known biological targets. researchgate.net A high degree of similarity between the compound's pharmacophore and a target's binding site would identify that target as a promising candidate for further investigation.

Phenotypic Screening: In this approach, the compound is tested across a wide array of cell-based assays that measure different physiological outcomes (e.g., cell death, inflammation, differentiation) without a preconceived notion of the target. mdpi.com If a desirable phenotypic effect is observed, subsequent "target deconvolution" studies are performed to identify the specific protein or pathway responsible for the effect.

Target-Class Screening: The compound can be screened against large panels of related proteins, such as a "kinome" panel (containing hundreds of different kinases) or a GPCR panel. This can rapidly identify unexpected interactions and open up new avenues for research. For instance, derivatives of the related 6-phenylpyridin-2-yl guanidine scaffold were identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) through such screening efforts. mdpi.com

These exploratory approaches are crucial for uncovering the full therapeutic potential of the scaffold beyond its currently known activities.

Development of Chemical Probes for Target Validation

Once a promising interaction between the this compound scaffold and a biological target is identified, it is crucial to validate that this interaction is responsible for the observed biological effect. This is achieved through the development of high-quality chemical probes. nih.gov A chemical probe is a specialized small molecule designed to selectively interact with a specific target, allowing researchers to study its function in a biological system. h1.co

To develop a chemical probe from the this compound scaffold, researchers would need to:

Synthesize a Potent and Selective Analogue: The probe must be highly active against its intended target and have minimal activity against other related targets (off-targets). This ensures that the observed biological effects can be confidently attributed to the modulation of the target of interest.

Create a "Negative Control": A structurally similar but biologically inactive analogue must be synthesized. This "negative control" is essential for distinguishing target-specific effects from non-specific or off-target effects.

Incorporate a Functional Handle (Optional but Recommended): For certain applications, analogues containing a reactive group or an affinity tag (like biotin or a fluorescent dye) are created. These "functionalized" probes can be used in pull-down experiments to isolate the target protein from cell lysates or for imaging applications to visualize the location of the target within a cell. The key challenge is to add this handle without disrupting the compound's binding to its target.

The development and proper use of such probes are fundamental for rigorously validating a new biological target and building a strong scientific case for pursuing a full-fledged drug discovery program. chemicalprobes.org

Synergistic Effects in Combination with Other Agents (e.g., in cancer research)

Single-agent therapies in complex diseases like cancer are often limited by innate or acquired resistance. mdpi.com Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern oncology and other fields. nih.gov A key goal of this approach is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov

The this compound scaffold, depending on its specific biological target, could be a prime candidate for use in combination therapies. For example, if an analogue is found to be a potent inhibitor of a pro-survival pathway in cancer cells, it could be combined with a standard cytotoxic chemotherapy agent. The inhibitor could prevent the cancer cells from repairing the damage caused by the chemotherapy, leading to a synergistic increase in cell death.

The potential for synergy is often evaluated in preclinical cell culture models. The effectiveness of the combination is measured across various dose ratios, and the data is analyzed using mathematical models like the Chou-Talalay method to calculate a Combination Index (CI).

Agent A Agent B Mechanism of Agent A Hypothetical Synergistic Rationale Combination Index (CI) Interpretation
This compound analogueDoxorubicin (Chemotherapy)Inhibition of a DNA damage repair proteinAnalogue prevents cancer cells from repairing DNA damage induced by Doxorubicin.CI < 1 indicates synergy.
This compound analogueErlotinib (EGFR Inhibitor)Inhibition of a parallel survival pathway (e.g., nNOS)Dual blockade of two critical survival pathways overcomes resistance to single-agent EGFR inhibition.CI < 1 indicates synergy.
This compound analoguePembrolizumab (Immune Checkpoint Inhibitor)Modulation of the tumor microenvironment (e.g., by inhibiting NO production)Analogue makes the tumor more susceptible to immune-mediated killing enhanced by Pembrolizumab.CI < 1 indicates synergy.

Future research will involve identifying the optimal combination partners and dosing schedules for analogues of this compound to maximize therapeutic benefit, potentially offering new hope in treating drug-resistant cancers and other challenging diseases. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(1-Azepanyl)-3-pyridinyl]methanamine, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Nucleophilic substitution : React 3-pyridinylmethanamine derivatives with azepane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Reductive amination : Condense 2-(1-azepanyl)-3-pyridinecarbaldehyde with ammonia or ammonium acetate using NaBH₃CN or H₂/Pd-C as reducing agents .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize byproducts like N-alkylated impurities.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5% threshold) .
  • NMR : Confirm amine proton integration (δ 1.5–2.5 ppm for azepane protons, δ 8.0–8.5 ppm for pyridine protons) and absence of residual solvents .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C: 70.21%, H: 9.33%, N: 20.46%) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., receptor binding affinities) be systematically addressed?

  • Resolution Strategies :

  • Assay standardization : Compare ligand-binding conditions (e.g., buffer pH, ionic strength) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
  • Structural analysis : Perform X-ray crystallography or cryo-EM to resolve binding poses and identify key interactions (e.g., hydrogen bonding with pyridine nitrogen) .

Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

  • In Silico Workflow :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP ~2.1), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier permeability .
  • Molecular docking : Simulate interactions with targets like serotonin receptors (5-HT₃/5-HT₆) using AutoDock Vina. Prioritize poses with lowest binding energies (ΔG < -8 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify critical residue interactions (e.g., π-π stacking with Tyr residues) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Quantify degradation via LC-MS; azepane ring hydrolysis is a common degradation pathway .
  • Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and monitor oxidation products (e.g., N-oxide derivatives) using high-resolution mass spectrometry .
  • Light sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines (UV light, 25°C/60% RH) to identify photodegradants .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the compound’s cytotoxicity in cancer cell lines?

  • Root Causes :

  • Cell line variability : HeLa cells may show higher sensitivity due to overexpression of amine transporters vs. A549 cells .
  • Assay interference : The compound’s autofluorescence may skew results in MTT assays; validate via ATP-based luminescence assays .
  • Metabolic activation : Differences in CYP450 expression across cell lines can alter prodrug activation kinetics .

Methodological Tables

Parameter Recommended Technique Key Considerations
Purity ValidationHPLC (C18, 0.1% FA)Threshold: ≥98% purity
Structural Confirmation¹H/¹³C NMRMatch shifts to PubChem data
Binding AffinitySPR/ITCCompare kₐ (association rate)
Metabolic StabilityLC-MS/MSMonitor CYP3A4-mediated oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.